

Technical Support Center: 1,5-Diphenylcarbazone Chromium Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diphenylcarbazone

Cat. No.: B7855421

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the **1,5-Diphenylcarbazone** method for hexavalent chromium (Cr(VI)) determination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem	Possible Cause	Recommended Solution
No or weak color development	Incorrect pH: The reaction is pH-dependent and requires an acidic environment. [1]	Ensure the sample solution is acidified to the optimal pH range as specified in the protocol.
Reagent degradation: The 1,5-Diphenylcarbazone reagent is sensitive to light and can degrade over time, especially when dissolved. [2] [3]	Prepare fresh reagent solution regularly, store it in a brown bottle, and keep it refrigerated. [2] [3] Discard if the solution turns brown. [4]	
Presence of reducing agents: Substances that can reduce Cr(VI) to Cr(III) will prevent the reaction with diphenylcarbazone.	Identify and remove or mask any potential reducing agents in the sample matrix.	
Insufficient reaction time: The color development may not be instantaneous. [5] [6]	Allow for the recommended reaction time as per the protocol to ensure complete color development. [5] [6]	
Color fades quickly	Instability of the complex: The formed chromium-diphenylcarbazone complex can be unstable. [7] [8]	Measure the absorbance within the recommended timeframe after color development. [7] [8]
Presence of excess oxidants: High concentrations of other oxidizing agents might interfere with the stability of the complex.	Dilute the sample or use masking agents if high levels of other oxidants are suspected.	
High background color/turbidity	Sample matrix interference: The inherent color or turbidity of the sample can interfere with the absorbance reading.	Prepare a sample blank by going through the entire procedure without adding the 1,5-Diphenylcarbazone reagent and subtract its

absorbance from the sample reading.

Precipitation: High concentrations of certain ions in the sample may lead to precipitation upon acidification or reagent addition.

Filter the sample prior to analysis. Adjust the sample pretreatment to avoid precipitation.

Inconsistent or non-reproducible results

Inaccurate reagent/standard preparation: Errors in the concentration of reagents or standards will lead to inaccurate results.

Carefully prepare and standardize all solutions. Use high-purity reagents and solvents.

Contamination of glassware: Residual chromium or other contaminants on glassware can affect the results.

Thoroughly clean all glassware with an appropriate acid wash and rinse with deionized water before use.

Fluctuations in temperature: Temperature can influence the rate of the color-forming reaction.

Perform the analysis in a temperature-controlled environment.

Unexpectedly high chromium concentration

Presence of interfering ions: Certain ions can react with 1,5-Diphenylcarbazone to produce a colored complex, leading to a positive interference.^{[3][9]}

Refer to the interference table below. Use specific masking agents or separation techniques to eliminate interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the **1,5-Diphenylcarbazone** method for chromium determination?

A1: The most common interfering ions are hexavalent molybdenum, mercury, vanadium, and iron.^{[3][9]} These ions can react with 1,5-diphenylcarbazide to form colored complexes, leading

to erroneously high results. The presence of reducing agents can also interfere by converting Cr(VI) to Cr(III), which does not react with the reagent.

Q2: How can I minimize or eliminate these interferences?

A2: Several strategies can be employed:

- pH Adjustment: The reaction is highly specific to Cr(VI) under acidic conditions.[\[1\]](#)
- Masking Agents: For specific interferences like iron, adding a complexing agent such as phosphoric acid can prevent it from reacting.
- Separation Techniques: Methods like ion chromatography can be used to separate Cr(VI) from interfering ions before colorimetric analysis.[\[10\]](#)[\[11\]](#)
- Standard Additions: The method of standard additions can be used to compensate for matrix effects.

Q3: What is the optimal wavelength for measuring the absorbance of the chromium-diphenylcarbazone complex?

A3: The maximum absorbance of the reddish-purple complex is typically measured at 540 nm.
[\[12\]](#)[\[13\]](#)

Q4: How stable is the **1,5-Diphenylcarbazone** reagent, and how should it be stored?

A4: The **1,5-Diphenylcarbazone** reagent, especially in solution, is sensitive to light and should be prepared fresh on a regular basis.[\[2\]](#)[\[3\]](#) It is recommended to store the solution in a dark or amber-colored bottle and keep it refrigerated.[\[2\]](#)[\[3\]](#) If the solution turns brown, it should be discarded.[\[4\]](#)

Q5: What is the linear range of the **1,5-Diphenylcarbazone** method?

A5: The method is highly sensitive and typically exhibits a narrow linear range, often from 0 to 0.8 mg/L of Cr(VI).[\[7\]](#)[\[8\]](#) Samples with concentrations exceeding this range must be diluted.

Interference Data

The following table summarizes the tolerance limits of common interfering ions in the **1,5-Diphenylcarbazone** method. The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of less than a specified percentage (e.g., $\pm 5\%$) in the determination of a given concentration of Cr(VI).

Interfering Ion	Tolerance Limit (mg/L)	Notes
Molybdenum (VI)	200	Can form a colored complex, but with much lower intensity than chromium at the specified pH.[3]
Mercury (II)	200	Reacts to form a colored complex, but with lower intensity.[3]
Vanadium (V)	Interferes strongly	Can be tolerated up to 10 times the chromium concentration.[3]
Iron (III)	Varies	Forms a yellow-brown color. The interference can be minimized by the addition of phosphoric acid.[14]
Thiosulfate	4 (at pH 2.0)	Interference is pH-dependent; less interference at neutral to alkaline pH.[15]
Nitrite	Interferes	Can oxidize 1,5-diphenylcarbazide, leading to a negative interference. Can be eliminated by adding sulfamic acid.
Aluminum (Al ³⁺)	> 200	No significant interference at high concentrations.
Magnesium (Mg ²⁺)	> 200	No significant interference at high concentrations.[7]
Sodium (Na ⁺)	> 1000	No significant interference at high concentrations.[7]
Potassium (K ⁺)	> 1000	No significant interference at high concentrations.[7]

Nitrate (NO ₃ ⁻)	> 1000	No significant interference at high concentrations. [7]
Chloride (Cl ⁻)	> 1000	No significant interference at high concentrations. [7]
Sulfate (SO ₄ ²⁻)	200	No significant interference up to this concentration. [7]
Carbonate (CO ₃ ²⁻)	200	No significant interference up to this concentration. [7]

Experimental Protocols

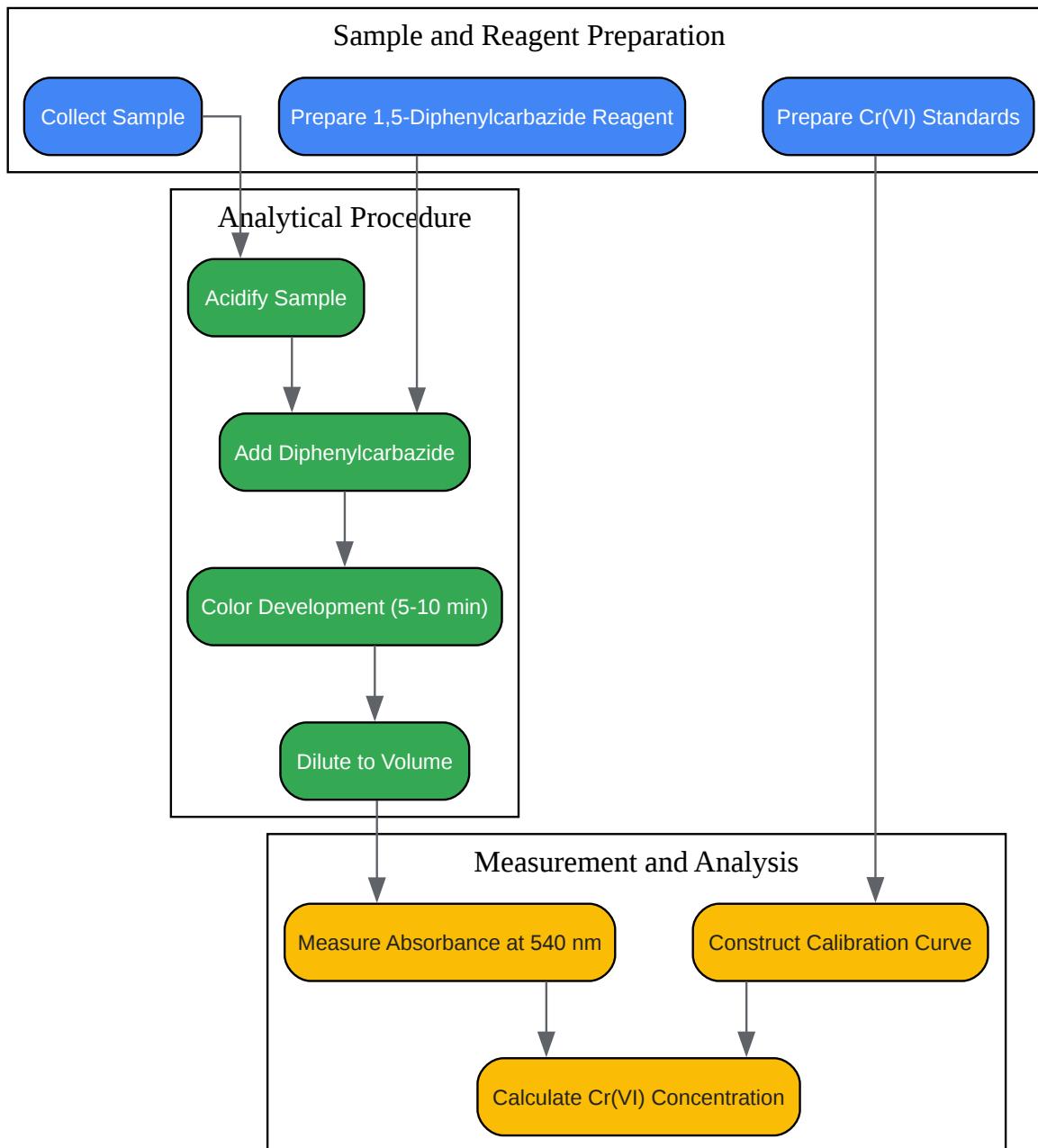
Detailed Methodology for Hexavalent Chromium Analysis (based on Standard Method 3500-Cr B)

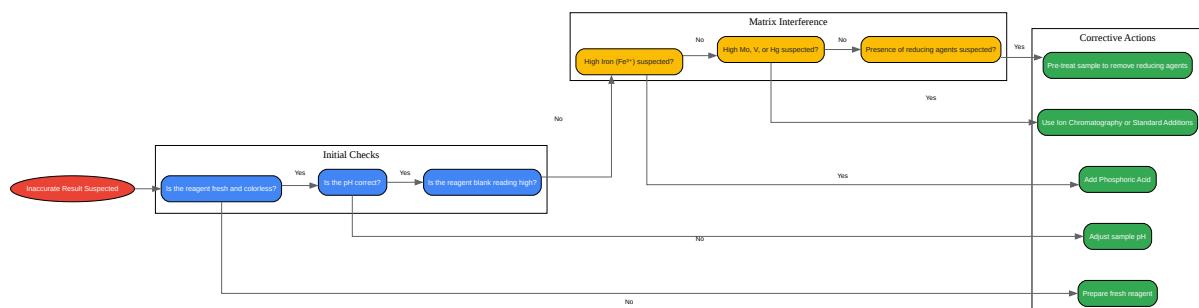
1. Principle: This method relies on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic solution to produce a red-violet colored complex.[\[9\]](#)[\[16\]](#) The intensity of the color, which is proportional to the Cr(VI) concentration, is measured colorimetrically.

2. Apparatus:

- Spectrophotometer or filter photometer for use at 540 nm, with a light path of 1 cm or longer.[\[3\]](#)
- Glassware: Volumetric flasks, pipettes, and cuvettes. All glassware should be thoroughly cleaned and rinsed with deionized water.

3. Reagents:


- Stock Chromium Solution (500 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇) in deionized water and dilute to 1000 mL.
- Standard Chromium Solution (5 mg/L): Dilute 10.0 mL of stock chromium solution to 1000 mL with deionized water. Prepare fresh as needed.


- 1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and prepare weekly.[2][3]
- Sulfuric Acid (H_2SO_4), 0.2N: Cautiously add 5.6 mL of concentrated H_2SO_4 to 1000 mL of deionized water.
- Phosphoric Acid (H_3PO_4), concentrated.

4. Procedure:

- Pipette a volume of the sample (e.g., 50.0 mL) into a 100-mL volumetric flask.
- Add 2.0 mL of 0.2N H_2SO_4 and mix.
- Add 2.0 mL of the 1,5-diphenylcarbazide solution, mix, and allow the solution to stand for 5 to 10 minutes for full color development.
- Dilute to the 100 mL mark with deionized water and mix thoroughly.
- Measure the absorbance of the solution at 540 nm using a reagent blank to zero the spectrophotometer. The reagent blank is prepared by following the same procedure using deionized water instead of the sample.
- Construct a calibration curve by preparing a series of standards of known Cr(VI) concentrations and plotting their absorbance values against the concentration.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. deq.nc.gov [deq.nc.gov]
- 3. scribd.com [scribd.com]
- 4. lovibond.com [lovibond.com]
- 5. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 6. jasco-global.com [jasco-global.com]
- 7. Hexavalent chromium quantification in solution: Comparing direct UV-visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. NEMI Method Summary - 3500-Cr B [nemi.gov]
- 10. osha.gov [osha.gov]
- 11. Determination of hexavalent chromium by species specific isotope dilution mass spectrometry and ion chromatography–1,5-diphenylcarbazide spectrophotometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 13. The DPC assay for measuring Cr(VI) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 14. jeest.ub.ac.id [jeest.ub.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. SM 3500-Cr B | Specialty Analytical [specialtyanalytical.com]
- To cite this document: BenchChem. [Technical Support Center: 1,5-Diphenylcarbazone Chromium Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7855421#interference-in-1-5-diphenylcarbazone-chromium-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com